molecular formula C10H3Cl2F3N4S B11469228 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11469228
M. Wt: 339.12 g/mol
InChI Key: VRJZVRSBCOVNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with trifluoroacetic acid and thiocarbonyl compounds. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves binding to specific molecular targets and disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . Molecular docking studies have shown strong binding affinity to bacterial proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 2,4-Dichlorophenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its bioactivity and chemical stability. This unique combination of functional groups contributes to its diverse range of applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H3Cl2F3N4S

Molecular Weight

339.12 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H3Cl2F3N4S/c11-4-1-2-5(6(12)3-4)7-16-17-9-19(7)18-8(20-9)10(13,14)15/h1-3H

InChI Key

VRJZVRSBCOVNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

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